molecular formula C12H15BrClNO2 B1451277 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine CAS No. 2024948-88-5

4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine

Cat. No.: B1451277
CAS No.: 2024948-88-5
M. Wt: 320.61 g/mol
InChI Key: JPLHZHPVYLTOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine is an organic compound with the molecular formula C12H15BrClNO2. This compound is characterized by the presence of a morpholine ring attached to a 4-bromo-3-chlorophenoxy group via an ethyl linker. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine typically involves the reaction of 4-bromo-3-chlorophenol with ethylene oxide to form 4-(2-(4-bromo-3-chlorophenoxy)ethyl)phenol. This intermediate is then reacted with morpholine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine is unique due to its combination of a morpholine ring and a halogenated phenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-[2-(4-bromo-3-chlorophenoxy)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLHZHPVYLTOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine
Reactant of Route 2
Reactant of Route 2
4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine
Reactant of Route 3
Reactant of Route 3
4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine
Reactant of Route 4
Reactant of Route 4
4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine
Reactant of Route 5
Reactant of Route 5
4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine
Reactant of Route 6
Reactant of Route 6
4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.